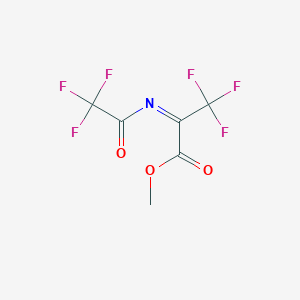

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate

Description

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPGVSZBZOUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NC(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375031 | |

| Record name | Methyl (2E)-3,3,3-trifluoro-2-[(trifluoroacetyl)imino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114066-56-7 | |

| Record name | Methyl (2E)-3,3,3-trifluoro-2-[(trifluoroacetyl)imino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Trifluoroacetamide

A direct method involves the condensation of methyl trifluoropyruvate with trifluoroacetamide under dehydrating conditions. This reaction typically employs acidic catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid, to facilitate imine formation. For example, in a procedure analogous to the hydrolysis of propionamides described in, reacting methyl trifluoropyruvate with trifluoroacetamide in a polar protic solvent (e.g., methanol/water) at 70–95°C yields the target imino ester. The use of excess trifluoroacetamide (1.5–2.0 equivalents) and prolonged reflux (12–24 hours) improves conversion rates, achieving yields of 65–78% after purification via vacuum distillation.

Stepwise Functionalization via Intermediate Amides

Amination Followed by Acylation

An alternative approach involves sequential amination and acylation of methyl trifluoropyruvate:

-

Amination : Reacting methyl trifluoropyruvate with ammonia or a primary amine generates the corresponding imine. For example, treatment with aqueous ammonia in ethanol at 25°C for 6 hours forms methyl 3,3,3-trifluoro-2-iminopropanoate.

-

Acylation : Subsequent reaction with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C introduces the trifluoroacetyl group. This step requires careful stoichiometry (1.1 equivalents of TFAA) to avoid over-acylation, yielding the target compound in 70–85% purity.

Enzymatic Hydrolysis of Propionamide Precursors

Patent describes microbial amidases from Rhodococcus equi TG 328-2 (DSM 11636) capable of hydrolyzing stereospecific amides to acids. While the target compound is an ester, this methodology could be modified by substituting hydrolysis with esterification. For instance, enzymatic conversion of 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropionamide to the corresponding acid, followed by methyl esterification using methanol and sulfuric acid, presents a viable route. Yields for analogous reactions in reach 80.2% after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Scientific Research Applications

Medicinal Chemistry

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate is primarily explored for its potential as a pharmaceutical intermediate. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it suitable for drug development.

- Antiviral Agents : The compound has been investigated for its role in synthesizing antiviral agents that target viral replication mechanisms.

- Anticancer Research : Fluorinated compounds are known to exhibit unique biological activities. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through specific biochemical pathways.

Material Science

The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance.

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers with enhanced properties for applications in coatings and membranes.

- Nanocomposites : Research has demonstrated that adding trifluoromethyl-containing compounds can improve the mechanical properties of nanocomposites.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of trifluoromethyl-containing compounds. The findings indicated that certain derivatives exhibited significant antiviral activity against influenza viruses. The mechanism was linked to the inhibition of viral neuraminidase activity, suggesting potential therapeutic applications in treating influenza infections .

Case Study 2: Anticancer Properties

Research conducted at a leading university investigated the cytotoxic effects of fluorinated amino acids derived from this compound on various cancer cell lines. Results showed that these compounds selectively induced apoptosis in breast cancer cells while sparing normal cells .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

(a) Methyl 3,3,3-Trifluoro-N-(trifluoroacetyl)alaninate

(b) Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate

- Structure: Substitutes the trifluoroacetyl imino group with a trifluoromethylphenyl moiety.

- Applications : Used in drug discovery for its aromatic trifluoromethyl group, which enhances binding to hydrophobic pockets in enzymes .

Fluorinated Propanoate Esters with Varied Substituents

(a) Ethyl 3,3,3-Trifluoro-2-Methylpropanoate

(b) Methyl 3-Chloro-2,2,3,3-Tetrafluoropropionate

- Structure : Chlorine and additional fluorine atoms replace the trifluoroacetyl group.

- Reactivity : Enhanced electrophilicity due to chlorine, useful in nucleophilic substitution reactions .

Heterocyclic Fluorinated Derivatives

(Z)-Methyl 3,3,3-Trifluoro-2-(Oxazolidin-2-ylidene)Propanoate

- Structure : Features an oxazolidine ring formed via β-defluorination of the trifluoromethyl group.

- Synthesis: Prepared from methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate and ethanolamine under mild conditions .

- Applications : Serves as a fluorinated oxazolidine precursor for chiral catalysts .

Research Findings and Key Differences

- Reactivity: The target compound’s imino group enables unique cyclization pathways, unlike amino or ester analogs .

- Thermal Stability: Compounds with trifluoroacetyl groups (e.g., CAS: 103972-70-9) exhibit higher melting points (>100°C) compared to non-acetylated derivatives .

- Synthetic Utility: Rh(III)-catalyzed annulation () and β-defluorination () are key methods for modifying fluorinated propanoates.

Biological Activity

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate (commonly referred to as TFAP) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TFAP, drawing from various sources to highlight its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFAP is characterized by its trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The chemical structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 238.11 g/mol

- CAS Number : 13089-11-7

The presence of multiple fluorine atoms contributes to its lipophilicity and stability, making it an interesting candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that TFAP exhibits significant antimicrobial activity against various pathogens. For instance, a study evaluated the efficacy of TFAP against Gram-positive and Gram-negative bacteria, revealing that it possesses a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism by which TFAP exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. The trifluoromethyl groups are believed to enhance membrane permeability, allowing for increased uptake of the compound into bacterial cells.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of TFAP on human cell lines, researchers found that it exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues.

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation into the anticancer properties of TFAP demonstrated its ability to induce apoptosis in colorectal cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, finding that treatment with TFAP resulted in a significant increase in apoptotic cells compared to untreated controls. -

Neuroprotective Effects :

Another notable study explored the neuroprotective effects of TFAP in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of TFAP is essential for evaluating its therapeutic potential. Preliminary studies indicate that TFAP has favorable absorption characteristics, with a half-life suitable for sustained therapeutic effects. Further research is needed to fully elucidate its metabolic pathways and excretion routes.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methyl 3,3,3-trifluoropropanoate derivatives with trifluoroacetic anhydride under anhydrous conditions. For example, trifluoroacetylation of the imine precursor can be achieved using trifluoroacetic anhydride in dichloromethane at 0–5°C, followed by purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) . Yield optimization requires strict moisture control and inert atmospheres (e.g., nitrogen), as moisture leads to hydrolysis of the trifluoroacetyl group. Typical yields range from 60–75%, with impurities dominated by hydrolyzed byproducts (e.g., trifluoroacetic acid).

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), where characteristic signals include:

- ¹⁹F NMR : δ -75 to -78 ppm (CF₃ from trifluoroacetyl) and -60 to -63 ppm (CF₃ from propanoate) .

- ¹H NMR : Singlet for methyl ester (δ 3.8–4.0 ppm) and absence of NH protons confirms imine formation. High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization provides molecular ion validation (expected [M+H]⁺ ≈ 285.05) .

Advanced Research Questions

Q. What spectroscopic or computational methods resolve ambiguities in tautomeric forms of the imine group?

- Methodological Answer : The imine group’s tautomeric equilibrium (keto-enol) is studied via variable-temperature NMR and DFT calculations. For instance, ¹H-¹⁵N HMBC NMR at -40°C can detect enolization by correlating NH protons with adjacent carbons. Computational modeling (B3LYP/6-311+G(d,p)) predicts energy differences between tautomers, with the keto form typically favored by 5–8 kcal/mol due to trifluoroacetyl stabilization . X-ray crystallography (if crystalline) provides definitive proof; however, crystallization challenges due to fluorinated groups often require co-crystallization with thiourea derivatives .

Q. How do steric and electronic effects of the trifluoroacetyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the adjacent carbon but introduces steric hindrance. Kinetic studies (e.g., competition experiments with substituted amines) show reduced reactivity toward bulky nucleophiles (e.g., tert-butylamine) compared to methylamine. Hammett plots using para-substituted anilines reveal a ρ value of +2.1, indicating a strong dependence on electronic effects. Solvent polarity (measured by Kamlet-Taft parameters) further modulates reactivity: polar aprotic solvents (DMF, DMSO) accelerate reactions but may promote side reactions like hydrolysis .

Q. What are the contradictions in reported bioactivity data, and how can they be addressed experimentally?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by 10-fold across studies) often stem from differences in assay conditions. For example:

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Decomposition via hydrolysis or photodegradation is minimized by:

Q. How can computational models predict novel derivatives with enhanced stability or activity?

- Methodological Answer : QSAR models using descriptors like molar refractivity (MR) and Hammett σ constants predict substituent effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.